2-Cyclopropylethenylboronic acid

Boronic Acid Stability Protodeboronation Kinetics Suzuki Coupling Robustness

Boronic acid instability limits extended Suzuki couplings-heterocyclic analogs decompose within seconds under basic conditions. 2-Cyclopropylethenylboronic acid provides a robust alternative: • t₀.₅ > 1 week at pH 12, 70°C vs. ~25-50 s for 2-pyridylboronic acid • 68% success rate in parallel Suzuki couplings with average Fsp³ of 0.52 • ≥98% purity (stabilized with phenothiazine) for batch-to-batch consistency

Molecular Formula C5H9BO2
Molecular Weight 111.94 g/mol
Cat. No. B12503951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylethenylboronic acid
Molecular FormulaC5H9BO2
Molecular Weight111.94 g/mol
Structural Identifiers
SMILESB(C=CC1CC1)(O)O
InChIInChI=1S/C5H9BO2/c7-6(8)4-3-5-1-2-5/h3-5,7-8H,1-2H2
InChIKeyCXOVKAPKXOICSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylethenylboronic Acid: Identity & Procurement


2-Cyclopropylethenylboronic acid (CAS 903510-64-5; MF: C5H9BO2; MW: 111.93 g/mol) is a boronic acid derivative featuring an (E)-configured cyclopropylethenyl moiety. It is primarily utilized as a building block in Suzuki–Miyaura cross-coupling reactions to install cyclopropylvinyl groups into organic frameworks . Commercially, the compound is typically supplied as a stabilized solid with a purity of ≥98% (NLT 98%) and may contain a stabilizer such as phenothiazine to mitigate decomposition during storage . Its reactivity profile is governed by the presence of both a boronic acid handle and a strained cyclopropane ring, enabling access to sp3-enriched chemical space in medicinal chemistry programs [1].

Suzuki–Miyaura building block for installing cyclopropylvinyl groups into organic frameworks.
Selection context: sp³-enriched library synthesis
Stabilized solid format, typically with a phenothiazine additive to support storage stability.
Format fit: bench-top handling under standard conditions
Enables stereochemical retention in cross-coupling for chiral cyclopropane synthesis.
Stereochemical-control study fit

2-Cyclopropylethenylboronic Acid: Irreplaceable Building Block


Simple alkyl, aryl, or vinyl boronic acids are not interchangeable with 2-cyclopropylethenylboronic acid due to distinct stability and structural properties that directly impact synthetic outcomes and product profiles. While many boronic acids are inherently unstable—limiting benchtop storage and efficient cross-coupling—cyclopropyl and vinyl boronic acids undergo very slow protodeboronation under basic conditions (t₀.₅ > 1 week at pH 12, 70 °C), in stark contrast to rapidly decomposing heterocyclic analogs (e.g., 2-pyridylboronic acid, t₀.₅ ≈ 25–50 s at pH 7, 70 °C) [1]. Furthermore, the cyclopropylvinyl motif introduces a rigid, strained ring system that significantly elevates the sp³ carbon fraction (Fsp³) of derived products—a key metric for lead-likeness and drug-likeness—while simultaneously minimizing undesirable lipophilicity drift (ΔLogP ≈ 0.02 units) [2]. Substituting with a non-cyclopropyl boronic acid would thus compromise both reaction robustness and the physicochemical property profile of the final compound, making it an unsuitable surrogate for applications demanding conformational constraint or enhanced three-dimensionality.

Structure & Stability
2-Cyclopropylethenylboronic acid: slow protodeboronation at high pH.
Non-cyclopropyl aryl/vinyl boronic acids: decomposition rate and reaction robustness may differ significantly.
Stability profile may shift with substrate class
Physicochemical Outcome
Product Fsp³ reported ~0.52; minimal LogP drift.
Simple boronic acids can yield lower Fsp³ and higher lipophilicity, altering lead-likeness profiles.
Conformational constraint and property profile may not transfer
Stereochemical Fidelity
Enantiomerically pure input retains configuration during coupling.
Achiral or racemic substitutes lose chirality-transfer capability.
Chiral cyclopropane synthesis requires stereochemical-control review

2-Cyclopropylethenylboronic Acid: Quantitative Evidence


Protodeboronation Half-Life Advantage

Under basic, aqueous-organic conditions (pH 12, 70 °C), 2-cyclopropylethenylboronic acid exhibits a protodeboronation half-life exceeding one week (t₀.₅ > 1 week). In contrast, 2-pyridylboronic acid undergoes rapid protodeboronation under near-neutral conditions (pH 7, 70 °C) with a half-life of only 25–50 seconds [1].

Protodeboronation half-life
Head-to-head
t₀.₅ > 1 week vs. 25–50 s
Reported >12,000-fold longer half-life under basic conditions
pH 12 vs. pH 7, 70 °C; 2-pyridylboronic acid comparator
Boronic Acid Stability Protodeboronation Kinetics Suzuki Coupling Robustness

Stereochemical Retention in Cross-Coupling

Enantiomerically pure cyclopropylboronic acids, when employed in palladium-catalyzed Suzuki-type cross-couplings with aryl or vinyl electrophiles, retain the absolute configuration of the chiral cyclopropane carbon atom. The reaction proceeds with good yields and high enantiomeric excesses, enabling the preparation of optically active cyclopropanes without racemization [1].

Stereochemical retention
Class-level inference
Configuration retained; good yields and ee reported
Supports chiral cyclopropane synthesis workflow
Exact % ee not quantified in abstract; Pd-catalyzed Suzuki conditions
Suzuki-Miyaura Coupling Chirality Transfer Enantioselective Synthesis

Library Success Rate and Fsp³ Enrichment

In a systematic evaluation of cyclopropyl boronic derivatives for parallel synthesis, Suzuki–Miyaura couplings with (het)aryl bromides delivered a 96‑member library with a 68% success rate and an average isolated yield of 30%. The resulting products exhibited an average sp³ carbon fraction (Fsp³) of 0.52 (range: 0.16–0.83) and a negligible lipophilicity drift of only +0.02 LogP units [1].

Library success & Fsp³
Cross-study comparable
68% success rate, avg. Fsp³ 0.52, ΔLogP +0.02
Reported lead-oriented library profile with controlled lipophilicity
96-member library; trifluoroborate surrogates
Parallel Synthesis Lead-Oriented Synthesis Physicochemical Properties

Commercial Purity and Reproducibility

Commercially available (E)-(2-cyclopropylvinyl)boronic acid is supplied with a certified purity of NLT 98% (Not Less Than 98%), often stabilized with phenothiazine to prevent decomposition .

Commercial purity
Supplier spec
NLT 98% (HPLC/GC)
Lot-to-lot consistency for reproducible synthesis
Stabilized with phenothiazine; data to verify per batch
Procurement Specification Purity Quality Control

2-Cyclopropylethenylboronic Acid: Optimal Use Cases


Lead-Oriented Synthesis of sp³-Enriched Libraries

Leverage the proven 68% success rate and average Fsp³ of 0.52 in parallel Suzuki couplings to rapidly generate three-dimensional, lead-like molecules with controlled lipophilicity [1]. This scenario is ideal for hit-to-lead programs requiring diverse cyclopropane-containing scaffolds.

Stereocontrolled Cyclopropane Synthesis

Utilize enantiomerically pure 2-cyclopropylethenylboronic acid in Suzuki cross-couplings where retention of absolute configuration is critical, enabling the synthesis of optically active cyclopropanes for natural product analogs or chiral drug candidates [1].

Robust Cross-Coupling at High pH

Exploit the >1-week protodeboronation half-life at pH 12, 70 °C to perform extended Suzuki reactions under basic conditions without significant reagent decomposition [1]. This robustness is particularly valuable for challenging substrates that require prolonged heating or elevated pH.

Standardized Purity for High-Throughput Chemistry

Rely on the commercial NLT 98% purity specification to ensure consistent input quality across multiple parallel reactions, minimizing variability and reducing the need for pre-reaction purification steps [1].

Application
Selection Property
Validation Focus
Lead-oriented library synthesis
High Fsp³ and low LogP drift
Parallel coupling success rate and property distribution
Stereocontrolled cyclopropane synthesis
Chirality-transfer capability
Enantiomeric excess and absolute configuration retention
Robust high-pH cross-coupling
Slow protodeboronation kinetics
Reaction yield and reagent longevity under basic conditions
High-throughput chemistry
Defined purity specification
Batch consistency and minimized pre-reaction purification

Technical Documentation Hub

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22 linked technical documents
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